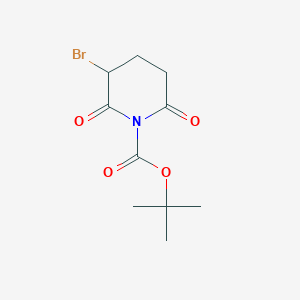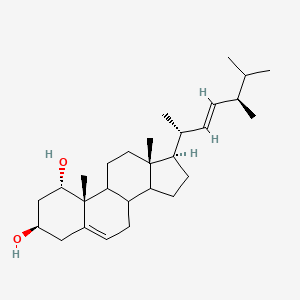
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is a naturally occurring sterol derivative. Sterols are a subgroup of steroids and an important class of organic molecules. This compound is characterized by its unique structure, which includes a double bond at positions 5 and 22 and hydroxyl groups at positions 1 and 3. It is often found in various fungi and plants and plays a crucial role in their biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- typically involves multiple steps, starting from simpler sterol precursors. One common method includes the methylation of ergosta-1,4,7-trien-3-one, followed by epoxidation and subsequent reduction to yield the desired diol . The reaction conditions often involve the use of strong bases and oxidizing agents under controlled temperatures to ensure the correct stereochemistry.
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources such as fungi or plants, followed by purification processes. Advanced techniques like chromatography and crystallization are employed to obtain high-purity Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)-.
Analyse Chemischer Reaktionen
Types of Reactions: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into ketones or aldehydes.
Reduction: The double bonds can be reduced to single bonds, altering the compound’s structure.
Substitution: Hydroxyl groups can be substituted with other functional groups like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Alkyl halides (R-X)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ergosta-5,22-diene-1,3-dione, while reduction could produce ergosta-5,22-diene-1,3-diol derivatives with altered double bonds.
Wissenschaftliche Forschungsanwendungen
Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane structure and function in fungi and plants.
Medicine: Investigated for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as a biochemical marker in environmental studies .
Wirkmechanismus
The mechanism by which Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- exerts its effects involves its interaction with cell membranes. The hydroxyl groups allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport .
Vergleich Mit ähnlichen Verbindungen
Ergosta-5,22-dien-3-ol: Another sterol with a similar structure but lacking the hydroxyl group at position 1.
Ergosta-7,22-dien-3-ol: Contains a double bond at position 7 instead of 5.
Ergosta-5,7-dien-3-ol: Features additional double bonds at positions 5 and 7 .
Uniqueness: Ergosta-5,22-diene-1,3-diol, (1a,3b,22E)- is unique due to its specific hydroxylation pattern and double bond configuration, which confer distinct biological activities and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C28H46O2 |
|---|---|
Molekulargewicht |
414.7 g/mol |
IUPAC-Name |
(1S,3R,10R,13R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,3-diol |
InChI |
InChI=1S/C28H46O2/c1-17(2)18(3)7-8-19(4)23-11-12-24-22-10-9-20-15-21(29)16-26(30)28(20,6)25(22)13-14-27(23,24)5/h7-9,17-19,21-26,29-30H,10-16H2,1-6H3/b8-7+/t18-,19+,21+,22?,23+,24?,25?,26-,27+,28-/m0/s1 |
InChI-Schlüssel |
FQZKJOXMMQIPSE-QWLDTDPHSA-N |
Isomerische SMILES |
C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3([C@H](C[C@@H](C4)O)O)C)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(C(CC(C4)O)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


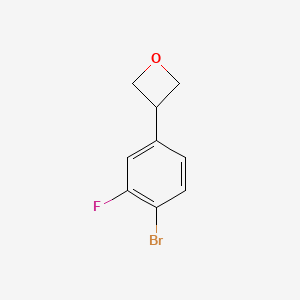
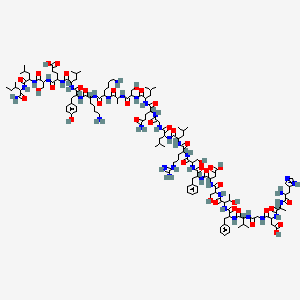
![4-Methyl-1-[4-(4-methylquinolin-1-ium-1-yl)butyl]quinolin-1-ium](/img/structure/B12327771.png)
![N,N-diethyl-5a-hydroxy-7-methyl-5-oxo-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12327778.png)



![2-[(2-amino-6-oxo-2,3,4,5-tetrahydro-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B12327816.png)
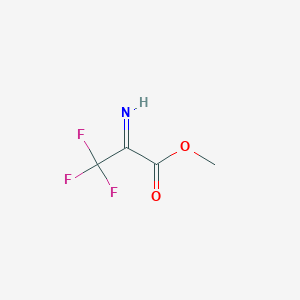
![[(3R,4s,5s)-3,4-diacetoxy-5,6-difluoro-tetrahydropyran-2-yl]methyl acetate](/img/structure/B12327830.png)
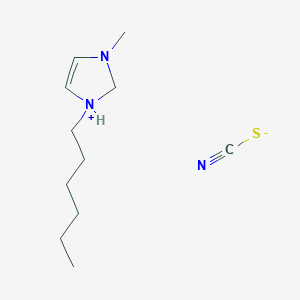
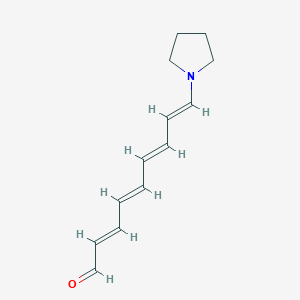
![1-[3-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-methylpiperazine](/img/structure/B12327845.png)
